Cas no 24029-98-9 (2-Methylthiophen-3-amine hydrochloride)

2-Methylthiophen-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Methylthiophen-3-amine hydrochloride
- EN300-342671
- 2-METHYLTHIOPHEN-3-AMINE HCL
- 2-methylthiophen-3-amine;hydrochloride
- AT25979
- A918884
- CS-0343369
- 2-Methylthiophen-3-amine--hydrogen chloride (1/1)
- DTXSID80856502
- 2-Methylthiophen-3-aminehydrochloride
- 24029-98-9
-
- MDL: MFCD26743655
- インチ: InChI=1S/C5H7NS.ClH/c1-4-5(6)2-3-7-4;/h2-3H,6H2,1H3;1H
- InChIKey: NRGDKBKFXPXWKF-UHFFFAOYSA-N
- SMILES: NC1=C(C)SC=C1.[H]Cl
計算された属性
- 精确分子量: 149.0065981g/mol
- 同位素质量: 149.0065981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 65.1
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
2-Methylthiophen-3-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199275-1g |
2-methylthiophen-3-amine hydrochloride |
24029-98-9 | 95% | 1g |
$482 | 2021-08-05 | |
TRC | M222965-100mg |
2-Methylthiophen-3-amine Hydrochloride |
24029-98-9 | 100mg |
$ 320.00 | 2022-06-04 | ||
TRC | M222965-10mg |
2-Methylthiophen-3-amine Hydrochloride |
24029-98-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M222965-50mg |
2-Methylthiophen-3-amine Hydrochloride |
24029-98-9 | 50mg |
$ 210.00 | 2022-06-04 | ||
Enamine | EN300-342671-0.5g |
2-methylthiophen-3-amine hydrochloride |
24029-98-9 | 95% | 0.5g |
$691.0 | 2023-09-03 | |
Enamine | EN300-342671-1.0g |
2-methylthiophen-3-amine hydrochloride |
24029-98-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
Aaron | AR01BRUZ-1g |
2-Methylthiophen-3-amine hydrochloride |
24029-98-9 | 95% | 1g |
$797.00 | 2025-02-09 | |
1PlusChem | 1P01BRMN-5g |
2-methylthiophen-3-amine hydrochloride |
24029-98-9 | 95% | 5g |
$907.00 | 2023-12-18 | |
Ambeed | A518666-1g |
2-Methylthiophen-3-amine hydrochloride |
24029-98-9 | 95% | 1g |
$765.0 | 2024-07-28 | |
A2B Chem LLC | AW27839-10g |
2-methylthiophen-3-amine hydrochloride |
24029-98-9 | 95% | 10g |
$4043.00 | 2024-04-20 |
2-Methylthiophen-3-amine hydrochloride 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
2-Methylthiophen-3-amine hydrochlorideに関する追加情報
2-Methylthiophen-3-amine Hydrochloride: A Comprehensive Overview
2-Methylthiophen-3-amine hydrochloride (CAS No. 24029-98-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also known as N-methylthiophen-3-amine hydrochloride, belongs to the class of heterocyclic amines and has garnered attention due to its unique chemical properties and potential applications in drug development.
The structure of 2-methylthiophen-3-amine hydrochloride consists of a thiophene ring with a methyl group at the 2-position and an amine group at the 3-position. The hydrochloride salt form is commonly used in research and development due to its stability and solubility properties. Recent studies have highlighted its role as a precursor in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and antitumor agents.
One of the most notable advancements involving 2-methylthiophen-3-amine hydrochloride is its application in medicinal chemistry. Researchers have explored its potential as a building block for constructing complex heterocyclic frameworks, which are essential components of many pharmaceutical compounds. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, making them promising candidates for cancer therapy.
Moreover, the synthesis of N-methylthiophen-3-amine hydrochloride has been optimized in recent years to enhance yield and purity. A novel synthetic route reported in *Organic Process Research & Development* involves a two-step process: first, the formation of the thiophene ring through a cyclization reaction, followed by selective alkylation to introduce the methyl group. This method not only improves efficiency but also reduces environmental impact, aligning with current green chemistry principles.
In terms of physical properties, 2-methylthiophen-3-amine hydrochloride is characterized by its high solubility in polar solvents and moderate stability under physiological conditions. These attributes make it suitable for use in various biochemical assays and pharmacokinetic studies. Recent research has also focused on its stereochemical behavior, revealing that certain enantiomers exhibit superior bioavailability compared to others, which has implications for drug delivery systems.
The application of N-methylthiophen-3-amine hydrochloride extends beyond pharmaceuticals into materials science. Its ability to act as a coordinating ligand has been exploited in the synthesis of metalloorganic frameworks (MOFs), which are used in gas storage and catalysis. A study published in *Chemistry of Materials* highlighted its role in enhancing the porosity and stability of MOFs, demonstrating its versatility across multiple disciplines.
In conclusion, 2-methylthiophen-3-amine hydrochloride (CAS No. 24029-98-9) stands out as a versatile compound with diverse applications across chemistry and pharmacology. Its continued exploration promises to unlock new possibilities in drug discovery and materials innovation, solidifying its position as an important molecule in contemporary scientific research.
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